1-(2-methoxy-3-methylphenyl)propan-2-one
Description
1-(2-Methoxy-3-methylphenyl)propan-2-one (CAS: 188852-08-6) is a substituted aryl ketone with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . It features a methoxy group (-OCH₃) at the 2-position and a methyl group (-CH₃) at the 3-position of the phenyl ring, attached to a propan-2-one backbone. This compound is primarily used in research settings, as indicated by its discontinued commercial availability . Its structural features influence its electronic properties, solubility, and reactivity, making it a subject of interest in synthetic and medicinal chemistry.
Properties
CAS No. |
188852-08-6 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Methoxy-3-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methoxy-3-methylbenzene (o-cresol) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C8H10O+CH3CH2COClAlCl3C11H14O2+HCl
The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-3-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: 2-methoxy-3-methylbenzoic acid.
Reduction: 1-(2-methoxy-3-methylphenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Methoxy-3-methylphenyl)propan-2-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those targeting specific biological pathways.
Material Science: It may be utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxy-3-methylphenyl)propan-2-one depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form desired products. In pharmaceuticals, its mechanism would involve interactions with biological targets, such as enzymes or receptors, to exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Variations
Substituent Position and Electronic Effects
1-(4-(2,2,2-Trifluoroethoxy)phenyl)propan-2-one ():
- Substituent : A trifluoroethoxy (-OCH₂CF₃) group at the 4-position.
- Impact : The strong electron-withdrawing nature of -CF₃ increases electrophilicity at the ketone, enhancing reactivity in nucleophilic additions compared to the methoxy group in the target compound .
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one ():
- Substituents : Halogens (Cl, I) introduce steric bulk and electron-withdrawing effects.
- Impact : Higher molecular weight (due to iodine) and reduced solubility in polar solvents. The diiodo substitution may facilitate crystallography studies (e.g., via SHELX programs) .
1-(3-Methylphenyl)propan-2-one and 1-(4-Methylphenyl)propan-2-one ():
- Substituents : Methyl groups at the 3- or 4-position.
- Impact : The para-methyl derivative likely exhibits greater symmetry and stability, while the ortho-methyl group induces steric hindrance, affecting reaction pathways .
Functional Group Additions
1-(3-(Chloromethyl)-2-methoxyphenyl)propan-2-one ():
- Substituent : Chloromethyl (-CH₂Cl) at the 3-position.
- Impact : The chloromethyl group provides a reactive site for further functionalization (e.g., nucleophilic substitution), unlike the inert methyl group in the target compound .
Arylbenzofuran Lignans (e.g., Compounds 1–3 in ): Structure: Benzofuran core with propan-2-one and methoxy/methyl substituents.
Key Observations :
Physicochemical Properties
*Estimated based on molecular formula.
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